N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-6-3-4-9-18(15)22(28)23-12-13-30-20-11-10-19-24-25-21(27(19)26-20)16-7-5-8-17(14-16)29-2/h3-11,14H,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRBYHBTFLIUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors. These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors. This binding can lead to specific interactions with different target receptors, resulting in various biological activities.
Biochemical Pathways
Compounds with a similar triazole core have been found to affect a variety of pathways, leading to diverse pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole core.
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a synthetic compound notable for its complex molecular structure, which incorporates both triazole and pyridazine moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₅N₅O₂
- Molecular Weight : 285.31 g/mol
- IUPAC Name : this compound
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in anti-inflammatory and potential anti-cancer applications. The following sections detail its pharmacological effects and mechanisms.
Anti-inflammatory Properties
Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to therapeutic benefits in conditions characterized by inflammation.
| Compound | Target Enzyme | Biological Activity |
|---|---|---|
| This compound | COX enzymes | Anti-inflammatory |
| Rofecoxib | COX-II | Selective COX-II inhibitor |
| Celecoxib | COX-II | Selective COX-II inhibitor |
Potential Anticancer Activity
The structural features of the compound suggest it may exhibit anticancer properties. The triazole ring system is known for its diverse biological activities, including anticancer effects. Studies on similar triazole derivatives have shown promising results against various cancer cell lines.
The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets:
- Enzyme Inhibition : Binding to COX enzymes may reduce the production of pro-inflammatory mediators.
- Molecular Docking Studies : Preliminary docking studies indicate that the compound may bind effectively to COX enzymes due to structural similarities with known inhibitors.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) : Various studies have reported MIC values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole ring has been associated with anticancer activity through several mechanisms:
- Induction of Apoptosis : Recent studies have highlighted that triazole derivatives can induce apoptosis in cancer cells, leading to reduced cell viability.
- Inhibition of Tumor Growth : These compounds target specific kinases involved in cancer cell proliferation .
Anti-inflammatory Effects
Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .
Pharmacological Profile
The pharmacological profile of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide indicates a broad spectrum of activity:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; potential use in treating infections |
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory | Modulates inflammatory pathways |
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives related to this compound. Results indicated potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers. This supports the potential application of these compounds in cancer therapeutics .
Inflammation Models
Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating promising avenues for further research into their anti-inflammatory capabilities .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Triazolopyridazine Derivatives
Substituent Analysis
Target Compound: C3 Substituent: The 3-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups.
Physicochemical Implications
- Lipophilicity : The target compound’s 2-methylbenzamide and methoxyphenyl groups may confer moderate lipophilicity (logP ~3–4), whereas Compound ’s polar pyridazinyl acetamide reduces logP.
- Solubility : Compound ’s sulfanyl group and carbamoyl linkage could improve water solubility compared to the target’s benzamide chain.
- Metabolic Stability : The ethoxyethyl linker in the target compound may increase susceptibility to oxidative metabolism compared to Compound ’s sulfur-based linkage.
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR verify substituent positions and regiochemistry (e.g., methoxyphenyl and benzamide groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Elemental analysis : Matches calculated vs. experimental C/H/N/O percentages to validate purity .
How to address discrepancies in reported toxicity profiles for similar triazolopyridazine derivatives?
Advanced
Conflicting GHS classifications (e.g., acute toxicity in vs. "no known hazard" in ) require context-specific evaluation:
- Dose dependency : Lower concentrations may lack acute toxicity but show chronic effects.
- Impurity analysis : Byproducts from synthesis (e.g., NOx gases) may contribute to hazards .
- In vitro vs. in vivo models**: Use orthogonal assays (e.g., Ames test for mutagenicity, hepatocyte assays for organ toxicity) to resolve contradictions .
What are the key safety considerations when handling this compound?
Q. Basic
- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
- Spill management : Collect debris in sealed containers; avoid water flushing to prevent environmental contamination .
What strategies enhance the selectivity of triazolopyridazine derivatives for target enzymes?
Q. Advanced
- Molecular docking : Prioritize compounds with high GOLD scores (e.g., 82–86) for kinase binding pockets .
- Heterocyclic substitution : Replace pyridazine with thiadiazole to exploit steric/electronic differences in active sites .
- Proteomic profiling : Use kinome-wide screens to identify off-target effects and refine substituent design .
How is the antiproliferative activity of this compound evaluated in vitro?
Q. Basic
- Cell viability assays : Treat cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination via MTT or resazurin .
- Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- Enzyme inhibition : Assess c-Met/Pim-1 kinase activity via ADP-Glo™ assays .
What mechanistic insights explain the dual inhibition of c-Met/Pim-1 kinases by triazolopyridazine derivatives?
Q. Advanced
- Binding mode analysis : Docking studies reveal hydrogen bonding between the triazole ring and kinase hinge regions, while the methoxyphenyl group occupies hydrophobic pockets .
- Allosteric modulation : Bivalent derivatives stabilize inactive conformations via simultaneous binding to adjacent domains .
- Synergistic effects : Dual inhibition disrupts downstream pathways (e.g., mTOR/Akt), enhancing tumor growth suppression in xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
